

Application Notes and Protocols for T-Boc-Namido-peg4-val-cit

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Compound of Interest		
Compound Name:	T-Boc-N-amido-peg4-val-cit	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the handling, storage, and utilization of **T-Boc-N-amido-peg4-val-cit**, a key bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). Detailed protocols for its conjugation to payloads, deprotection, and subsequent conjugation to antibodies are provided, along with relevant quantitative data and visualizations of key biological pathways.

Introduction

T-Boc-N-amido-peg4-val-cit is a versatile linker molecule integral to the construction of modern ADCs. It comprises three key functional components:

- A tert-Butyloxycarbonyl (Boc) protected amine: This protecting group allows for a controlled, stepwise conjugation strategy. The Boc group is stable under various conditions but can be readily removed under acidic conditions to reveal a primary amine for subsequent reactions.
- A hydrophilic tetraethylene glycol (PEG4) spacer: The PEG spacer enhances the aqueous solubility of the linker-payload conjugate, reduces aggregation, and provides a flexible connection between the antibody and the cytotoxic payload.[1]
- A Valine-Citrulline (Val-Cit) dipeptide: This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in the tumor



microenvironment.[2][3] This targeted cleavage mechanism ensures the selective release of the cytotoxic payload within cancer cells, minimizing off-target toxicity.[4]

This document will detail the necessary procedures for the effective use of this linker in the synthesis of ADCs.

Physicochemical and Storage Information

Proper handling and storage are crucial to maintain the integrity and reactivity of **T-Boc-N-amido-peg4-val-cit**.

Property	Value
Molecular Formula	C27H51N5O11
Molecular Weight	621.73 g/mol [5]
CAS Number	2231240-82-5[6]
Appearance	White to off-white solid
Purity	Typically ≥95%
Storage Temperature	-20°C[6][7]
Hygroscopic; handle under an inert atr (e.g., argon or nitrogen). Allow the vial to room temperature before opening to moisture condensation.[8][9]	
Solubility	Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile.[1][8][9][10][11] Limited solubility in aqueous solutions.

Experimental Protocols

The following protocols outline the key steps for the use of **T-Boc-N-amido-peg4-val-cit** in the synthesis of an ADC, using a p-aminobenzyl carbamate (PAB) self-immolative spacer and a



monomethyl auristatin E (MMAE) payload as an example.

Protocol 1: Conjugation of T-Boc-N-amido-peg4-val-cit to a PAB-MMAE Payload

This protocol describes the coupling of the carboxylic acid of the Val-Cit linker to the amine of a PAB-MMAE payload.

Materials:

- T-Boc-N-amido-peg4-val-cit
- p-aminobenzyl alcohol (PAB-OH) linked MMAE (PAB-MMAE)
- N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
- Lyophilizer

Procedure:

- Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve T-Boc-Namido-peg4-val-cit (1.2 equivalents) and PAB-MMAE (1.0 equivalent) in anhydrous DMF.
- Activation: Add HBTU or HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Purification: Upon completion, purify the crude product by RP-HPLC to obtain T-Boc-Namido-peg4-val-cit-PAB-MMAE.



 Lyophilization: Lyophilize the purified fractions to obtain the final product as a white solid. A similar synthesis of a Fmoc-protected analogue reported a yield of approximately 78-80%.
 [12]

Protocol 2: Boc Deprotection of the Linker-Payload Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal amine for antibody conjugation.

Materials:

- T-Boc-N-amido-peg4-val-cit-PAB-MMAE
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Triisopropylsilane (TIS) (as a scavenger)
- Cold diethyl ether
- Centrifuge

Procedure:

- Dissolution: Dissolve the T-Boc-protected linker-payload conjugate in DCM.
- Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
- Deprotection Reaction: Add the deprotection cocktail to the dissolved conjugate and stir at room temperature for 1-2 hours.
- Precipitation: Remove the TFA and DCM under reduced pressure. Add cold diethyl ether to the residue to precipitate the deprotected product.



- Washing: Centrifuge the mixture to pellet the product and decant the supernatant. Wash the
 pellet with cold diethyl ether twice.
- Drying: Dry the final product, H₂N-amido-peg4-val-cit-PAB-MMAE, under vacuum. The
 deprotection can be confirmed by mass spectrometry, observing a mass loss corresponding
 to the Boc group (100.12 Da).

Protocol 3: Conjugation of the Deprotected Linker-Payload to a Monoclonal Antibody

This protocol describes the conjugation of the amine-terminated linker-payload to a monoclonal antibody (mAb) via a linker that reacts with cysteines (e.g., one containing a maleimide group). This often involves the use of a heterobifunctional crosslinker to first modify the amine group of the linker-payload. For simplicity, this protocol assumes a pre-activated linker-payload with a maleimide group.

Materials:

- H₂N-amido-peg4-val-cit-PAB-MMAE (pre-activated with a maleimide crosslinker)
- Monoclonal antibody (mAb)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Phosphate-buffered saline (PBS), pH 7.4
- Size-exclusion chromatography (SEC) system for purification
- UV-Vis spectrophotometer
- LC-MS system for DAR analysis

Procedure:

 Antibody Reduction: Reduce the interchain disulfide bonds of the mAb by incubating with a 5-10 molar excess of TCEP in PBS at 37°C for 1-2 hours.



- Purification of Reduced Antibody: Remove excess TCEP by passing the reduced antibody solution through a desalting column equilibrated with PBS.
- Conjugation Reaction: Add the maleimide-activated linker-payload solution (typically in DMSO) to the reduced antibody solution at a molar ratio of 5-10 fold excess of the linkerpayload to the antibody.
- Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
- Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
- Purification of ADC: Purify the resulting ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC).
- Characterization:
 - Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
 - Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or LC-MS.[13][14] A typical target DAR is between 2 and 4.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of Val-Cit linkers in ADCs.

Table 1: Plasma Stability of Val-Cit Linker-Based ADCs



Linker Type	Plasma Source	Half-life (t ₁ / ₂)	Reference(s)
Val-Cit	Human	Stable (minimal cleavage)	[15][16]
Val-Cit	Mouse	~2 days (unstable due to Ces1c)	[16][17]
Glu-Val-Cit (EVCit)	Mouse	~12 days (significantly improved stability)	[17]

Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers

Dipeptide Linker	Relative Cleavage Rate (vs. Val-Cit)	Notes	Reference(s)
Val-Cit	1.0 (Reference)	Standard cleavable linker.	[18]
Val-Ala	~0.5	Lower hydrophobicity, may reduce aggregation.	[18][19]
Glu-Val-Cit	Increased	More sensitive to Cathepsin B cleavage.	[15]

Table 3: Yields for Linker-Payload Synthesis and Conjugation

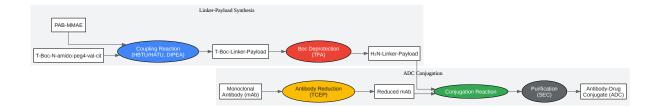
Process	Reactants	Typical Yield	Reference(s)
Linker-Payload Synthesis	Fmoc-VC-PAB-OH + MMAE	~78-80%	[12]
Antibody Conjugation	Reduced mAb + Linker-Payload	Variable (dependent on conditions and target DAR)	[14]

Visualization of Pathways and Workflows

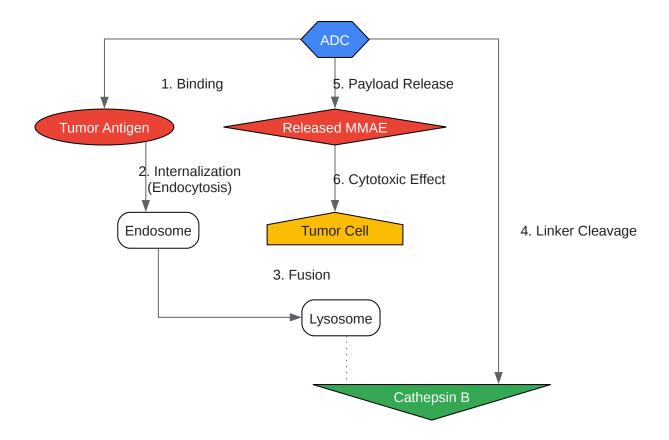


Experimental Workflow for ADC Synthesis

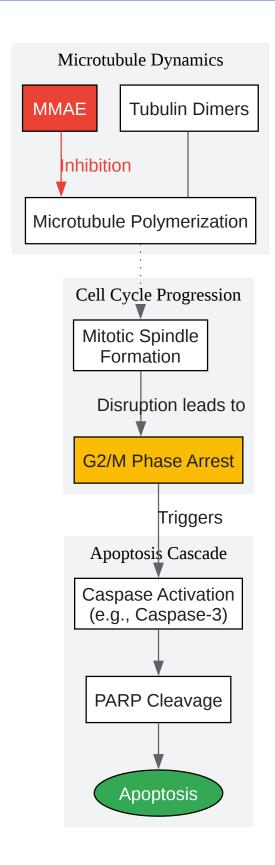












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